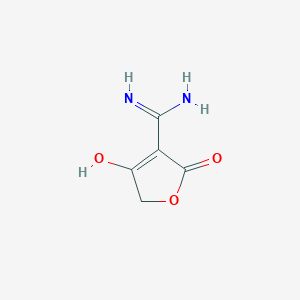

3-(diaminomethylene)furan-2,4(3H,5H)-dione

Overview

Description

3-(Diaminomethylene)furan-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diaminomethylene)furan-2,4(3H,5H)-dione can be achieved through multi-component reactions involving aromatic amines, aldehydes, and acetylenic esters. One efficient method involves the use of HY Zeolite nano-powder as a catalyst, which facilitates the reaction under mild conditions to yield the desired furan derivative .

Industrial Production Methods

Industrial production of this compound typically involves similar multi-component reactions, but on a larger scale. The use of cost-effective and readily available catalysts, such as SnCl2 or ZnO nanoparticles, is preferred to ensure high yields and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Diaminomethylene)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding furanone derivatives.

Reduction: Reduction reactions can convert it into more saturated furan derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(Diaminomethylene)furan-2,4(3H,5H)-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: This compound has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(diaminomethylene)furan-2,4(3H,5H)-dione exerts its effects involves its interaction with various molecular targets. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

2(5H)-Furanone: A simpler furan derivative with similar reactivity but lacking the amino groups.

3-Hydroxy-4,5-dimethyl-2(5H)-furanone: Another furan derivative with different substituents, used in flavor and fragrance industries.

Uniqueness

3-(Diaminomethylene)furan-2,4(3H,5H)-dione is unique due to its diaminomethylene group, which imparts distinct chemical properties and reactivity

Biological Activity

3-(Diaminomethylene)furan-2,4(3H,5H)-dione, also known as a furan derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds that exhibit significant potential in various therapeutic applications, including antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Research indicates that furan derivatives, including this compound, demonstrate notable antibacterial properties. In a study evaluating various furan derivatives, it was found that certain compounds exhibited broad-spectrum antibacterial activity against multiple strains of bacteria such as Escherichia coli and Staphylococcus aureus. For instance, furan derivatives were shown to outperform traditional antibiotics like streptomycin and tetracycline in inhibiting bacterial growth .

Table 1: Antibacterial Activity of Furan Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | E. coli | 64 µg/mL |

| Compound 2 | Staphylococcus aureus | 32 µg/mL |

| Compound 3 | Proteus vulgaris | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. The compound has been reported to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For example, derivatives of this furan compound have shown significant cytotoxic effects against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines .

Table 2: Cytotoxicity of Furan Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF7 | 15 |

| Compound C | HepG2 | 12 |

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, the compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . This suggests a potential application in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity of Furan Derivatives

| Compound | Inflammatory Marker | Inhibition (%) |

|---|---|---|

| Compound X | COX-2 | 75 |

| Compound Y | iNOS | 80 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Signaling Modulation : By affecting pathways such as MAPK and PPAR-ɣ, the compound can alter cellular responses to stress and inflammation.

- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a crucial aspect of its anticancer activity.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various furan derivatives against resistant strains of bacteria. The results highlighted that certain derivatives of this compound exhibited superior activity compared to conventional antibiotics.

Case Study 2: Anticancer Properties

In vitro studies conducted on human colon carcinoma cells revealed that treatment with furan derivatives led to significant reductions in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Properties

IUPAC Name |

3-hydroxy-5-oxo-2H-furan-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c6-4(7)3-2(8)1-10-5(3)9/h8H,1H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJXLYLJLHXSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.